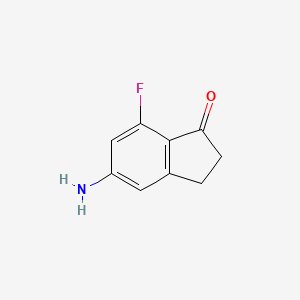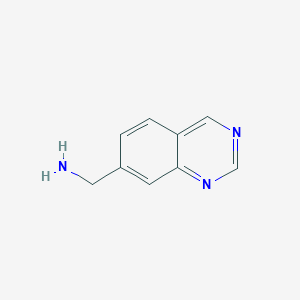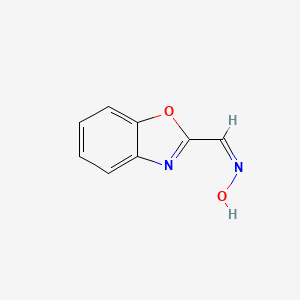
3-phenyl-2-propyl-2H-azirine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-2-propyl-2H-azirine is a heterocyclic organic compound characterized by a three-membered ring containing one nitrogen atom. This compound is part of the azirine family, which is known for its high ring strain and reactivity. The presence of a phenyl group and a propyl group attached to the azirine ring makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2-propyl-2H-azirine can be achieved through several methods:
Neber Rearrangement: This classical method involves the rearrangement of oxime derivatives in the presence of a base such as sodium hydride or potassium tert-butoxide.
Decomposition of Vinyl Azides: This method involves the thermal or photochemical decomposition of vinyl azides to form azirines.
Ring Contraction of Isoxazoles: Isoxazole derivatives can undergo ring contraction to form azirines under specific conditions.
Oxidative Cyclization of Enamine Derivatives: Enamine derivatives can be cyclized oxidatively to form azirines.
Radical Addition/Cyclization of Alkynes: This method involves the addition of radicals to alkynes followed by cyclization to form azirines
Industrial Production Methods
Industrial production of this compound typically involves the Neber rearrangement due to its scalability and efficiency. The process requires careful control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-2-propyl-2H-azirine undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxaziridines.
Reduction: Reduction of the azirine ring can lead to the formation of aziridines.
Substitution: The azirine ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom.
Cycloaddition: The compound can participate in cycloaddition reactions to form larger heterocyclic structures
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Cycloaddition: Reactions can be catalyzed by transition metals or occur under thermal conditions.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Aziridines
Substitution: Various substituted azirines
Cycloaddition: Larger heterocyclic compounds
Aplicaciones Científicas De Investigación
3-phenyl-2-propyl-2H-azirine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and polymers
Mecanismo De Acción
The mechanism of action of 3-phenyl-2-propyl-2H-azirine involves its high ring strain and reactivity, which allows it to interact with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in cycloaddition reactions, forming stable adducts with other molecules. The molecular targets and pathways involved include enzymes, proteins, and nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-3H-azirine
- 3-Phenyl-2H-azirine
- 3-(4-Methoxyphenyl)-2H-azirine
Uniqueness
Compared to other azirines, it offers a balance of stability and reactivity, making it suitable for a wide range of chemical transformations and applications .
Propiedades
Número CAS |
92971-90-9 |
|---|---|
Fórmula molecular |
C11H13N |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
3-phenyl-2-propyl-2H-azirine |
InChI |
InChI=1S/C11H13N/c1-2-6-10-11(12-10)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 |
Clave InChI |
QPZCBNHZPZQEJF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B11917716.png)

![6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B11917719.png)




![2H-Isoxazolo[5,4-e]indole](/img/structure/B11917762.png)
![5-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11917767.png)
